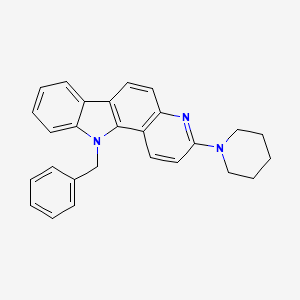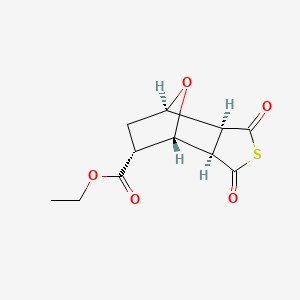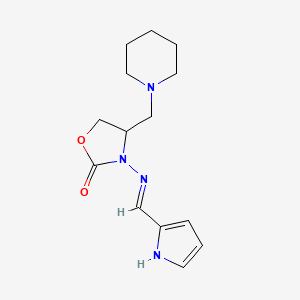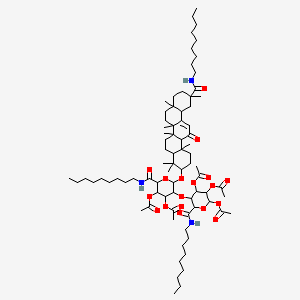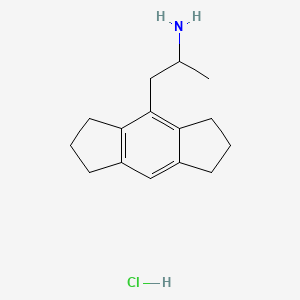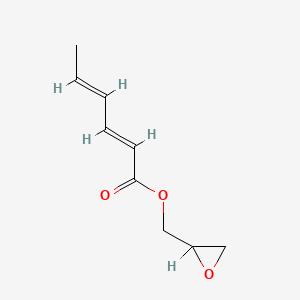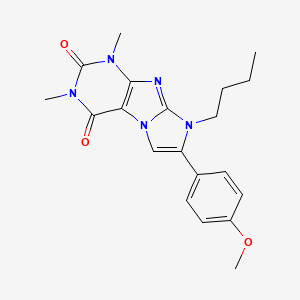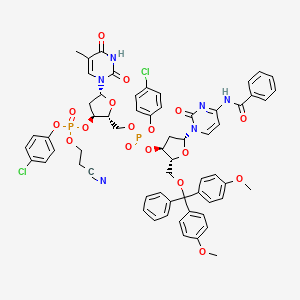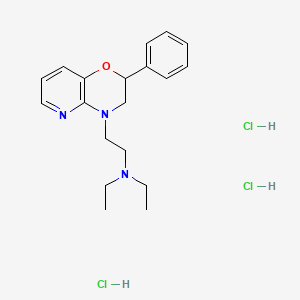
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazine core, making it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazine core, followed by the introduction of the diethylaminoethyl and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: These compounds share the pyrido-oxazine core but differ in their substituents, leading to variations in their chemical and biological properties.
1,4-Benzoxazine derivatives: Similar in structure but with a benzene ring instead of a pyridine ring, these compounds also exhibit diverse biological activities.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2-phenyl-, trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
86979-93-3 |
|---|---|
Fórmula molecular |
C19H28Cl3N3O |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3O.3ClH/c1-3-21(4-2)13-14-22-15-18(16-9-6-5-7-10-16)23-17-11-8-12-20-19(17)22;;;/h5-12,18H,3-4,13-15H2,1-2H3;3*1H |
Clave InChI |
XWBVCYNBNVXQTO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1CC(OC2=C1N=CC=C2)C3=CC=CC=C3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)


